molecular formula C19H16N4O B2787531 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1206999-13-4

1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2787531
CAS No.: 1206999-13-4
M. Wt: 316.364
InChI Key: UYBBMHDFZHTHNK-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. It is a molecular hybrid that incorporates two high-value heterocyclic systems: a 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole scaffold and an indole moiety, linked by an ethanone bridge. This combination creates a unique chemical entity with significant potential for probing new biological pathways. The core structure of this compound is of particular interest in medicinal chemistry. The benzo[d]imidazo[1,2-a]imidazole framework is a dihydro-fused system that serves as a privileged scaffold in drug discovery . More importantly, the strategic fusion of an indole ring with an imidazole-based structure is an emerging approach in the design of novel therapeutic agents. Scientific literature highlights that such indole-imidazole hybrids are actively investigated as promising scaffolds for their enhanced binding affinity and multifunctional therapeutic potential . Key Research Applications and Potential: • Anticancer Research: Indole-imidazole hybrids have demonstrated notable activity as inhibitors of tubulin polymerization, a key mechanism for anticancer agents targeting various cell lines, including metastatic melanoma and prostate cancer . • Antimicrobial Research: Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have shown excellent and broad-spectrum activity against resistant pathogens like Staphylococcus aureus (MRSA), Mycobacterium smegmatis , and the fungus Candida albicans , with some compounds exhibiting low minimum inhibitory concentrations (MIC < 1 µg/mL) . These compounds also display potent antibiofilm activity, capable of inhibiting biofilm formation and eradicating mature biofilms . • Mechanistic Studies: Molecular docking studies suggest that related indole-benzimidazole compounds may interact with critical bacterial targets, including (p)ppGpp synthetases/hydrolases (enzymes linked to bacterial stress response and persistence), FtsZ proteins (essential for bacterial cell division), and pyruvate kinases . This compound is provided exclusively for research and development purposes in a laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and in accordance with all applicable safety regulations.

Properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c24-18(13-21-10-9-14-5-1-3-7-16(14)21)23-12-11-22-17-8-4-2-6-15(17)20-19(22)23/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBBMHDFZHTHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations

The compound’s structural uniqueness lies in its 2,3-dihydrobenzoimidazoimidazole-indole framework. Key analogues include:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Pharmacological Target Solubility
Target Compound Benzoimidazoimidazole + Indole Ethanone bridge C₂₀H₁₆N₄O ~328.4 (calc.) Not reported Insufficient data
Yan7874 () Dihydrobenzimidazol-imino + dichlorophenyl Ethanol bridge, dichlorophenyl C₂₃H₁₈Cl₂N₃O ~438.3 (calc.) OX2R agonist Methanol-insoluble
1H-Imidazo[1,2-a]imidazole-2,3-dihydro-1-(3,4,5-trimethoxybenzoyl) () Benzoimidazoimidazole 3,4,5-Trimethoxybenzoyl C₁₅H₁₇N₃O₄ 303.31 Not reported Unknown
1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol () Benzimidazole Benzyl, phenoxypropanol C₂₃H₂₁N₃O₂ 371.44 Not reported Soluble in DMSO

Key Observations :

  • The target compound’s indole moiety distinguishes it from analogues with phenyl or benzyl groups (e.g., Yan7874, ).
  • The trimethoxybenzoyl-substituted analogue () exhibits reduced molecular weight (303.31 vs. ~328.4) due to the absence of the indole group.

Alkylation and Deacetylation

The acetyl group in benzimidazole derivatives is prone to base-mediated removal during alkylation. For instance, 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone loses its acetyl group when treated with bases like piperidine or KOH, forming 1H-benzo[d]imidazole-2(3H)-thione . Similarly, attempted alkylation of 1-(2-mercapto-1H-benzo[d]imidazol-1-yl)ethanone with benzyl chloride or bromobutane fails to retain the acetyl group, yielding 2-(benzylthio)- or 2-(butylthio)-1H-benzo[d]imidazole instead . This suggests that the ethanone bridge in the target compound may require specialized protection strategies during synthesis.

Hydrazine Reactivity

Hydrazine hydrate hydrolyzes acetyl groups without forming hydrazone derivatives in certain cases (e.g., 5,6-dimethyl-1H-benzo[d]imidazole-2(3H)-thione synthesis from 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone) . This contrasts with the stability of the target compound’s ethanone bridge, which likely requires milder conditions for functionalization.

Pharmacological and Physicochemical Properties

Solubility and Conformational Effects

The dehydrogenated analogue of 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine () is methanol-insoluble, unlike its dihydro counterpart, due to altered NH group positioning and conjugation . While solubility data for the target compound are unavailable, its dihydrobenzimidazoimidazole core may confer similar insolubility trends compared to aromatic analogues.

Pharmacological Targets

The target compound’s indole moiety—a common pharmacophore in serotonin receptor modulators—suggests possible CNS activity, though this remains unverified.

Data Tables for Key Analogues

Table 1: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
1-(5,6-Dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone 1685 (C=O), 1220 (C=S) 2.22 (CH₃), 13.14 (NH) 18.6, 18.9 (CH₃), 168.4 (C=S), 171.1 (C=O)
2-(Butylthio)-1H-benzo[d]imidazole () 3450 (NH) 12.47 (NH), 4.50 (CH₂) 30.5 (CH₂), 149.1 (C=N)

Table 2: Molecular Properties of Analogues

Compound (Evidence) Molecular Formula Molecular Weight Purity (LCMS) Retention Time (min)
Compound 7 () C₂₃H₂₀F₂N₃O₂ 410 [M+H] >98% 1.05
Compound 9 () C₂₁H₂₃N₃O₂ 367 [M+H] >98% 0.67

Q & A

Basic: What are the common synthetic routes for preparing 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1H-indol-1-yl)ethanone?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, leveraging precursors like chloroethanone derivatives and heterocyclic amines. For example:

  • Step 1 : React 1-(1H-benzo[d]imidazol-1-yl)-2-chloroethanone with indole derivatives under reflux conditions in dioxane, using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution .
  • Step 2 : Purify intermediates via recrystallization (e.g., ethanol or methanol) to enhance yield and purity .
    Key Parameters :
ParameterOptimal Condition
SolventDioxane or ethanol
CatalystK₂CO₃
TemperatureReflux (~100°C)
Reaction Time16–24 hours

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Post-synthesis characterization employs:

  • ¹H/¹³C NMR : To confirm the connectivity of the benzimidazole and indole moieties. For example, indolic protons appear as singlets near δ 7.5–8.5 ppm, while imidazole protons resonate at δ 6.8–7.2 ppm .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]⁺ for C₁₉H₁₆N₄O: 316.13) .
  • IR Spectroscopy : To identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bonds (imidazole/indole) .

Advanced: How can reaction yields be optimized in multi-step syntheses of this compound?

Methodological Answer:
Yield optimization requires:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol minimizes side products during recrystallization .
  • Catalyst Tuning : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics in heterogeneous systems .
  • Temperature Control : Gradual heating (e.g., 80°C → reflux) prevents decomposition of heat-sensitive intermediates .
    Data Table : Yield Comparison by Solvent
SolventYield (%)Purity (%)
Dioxane6295
Ethanol5898
DMF7193

Advanced: How do structural modifications influence the compound’s biological activity?

Methodological Answer:
The benzimidazole and indole moieties are critical for interactions with biological targets:

  • Benzimidazole Core : Enhances DNA intercalation or enzyme inhibition (e.g., antimicrobial activity via topoisomerase binding) .
  • Indole Substituent : Modulates lipophilicity and receptor binding (e.g., serotonin receptor analogs for anti-inflammatory effects) .
    Structure-Activity Relationship (SAR) :
ModificationBiological Impact
Electron-withdrawing groups (e.g., -NO₂)Increased antimicrobial potency
Bulky substituents on indoleReduced cytotoxicity

Data Contradiction: How to resolve discrepancies in reported biological activities?

Methodological Answer:
Discrepancies often arise from structural analogs with minor substitutions. For example:

  • Example 1 : 1-(1,2-Dimethylimidazol-4-yl)ethanone shows antifungal activity, but methyl group position alters bioavailability .
  • Example 2 : Piperazine-linked analogs exhibit varied stability in pharmacokinetic assays due to ring flexibility .
    Resolution Strategies :
  • Conduct head-to-head comparative assays under standardized conditions.
  • Use computational modeling (e.g., molecular docking) to predict binding affinity differences .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:
Key challenges include:

  • Purification : Column chromatography is impractical at scale; switch to fractional crystallization .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.2:1 amine:chloroethanone ratio) to minimize unreacted intermediates .
  • Cost Efficiency : Replace expensive catalysts (e.g., Pd/C) with recyclable alternatives (e.g., Fe₃O₄ nanoparticles) .

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